molecular formula C15H12ClNO3 B6404751 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% CAS No. 1261970-73-3

4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6404751
CAS RN: 1261970-73-3
M. Wt: 289.71 g/mol
InChI Key: OIUYQLWGTAHBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Acetylaminophenyl)-2-chlorobenzoic acid (4-APCBA) is a synthetic compound that has been extensively studied in the scientific research community. It is a white, crystalline solid with a melting point of 125-127°C. 4-APCBA has been used in various research applications, such as drug development, chemical synthesis, and medicinal chemistry. It is also used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotics and analgesics.

Mechanism of Action

The exact mechanism of action of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it is believed to act as an agonist of certain receptors, such as the α2-adrenergic receptor.
Biochemical and Physiological Effects
4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to reduce the production of nitric oxide, a pro-inflammatory compound. Furthermore, 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% has been shown to reduce the production of thromboxane, a pro-inflammatory compound.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. In addition, it is a stable compound that can be stored for long periods of time. Furthermore, it can be easily synthesized in the laboratory.
However, there are also some limitations to the use of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. It is a relatively toxic compound, and thus its use should be limited to laboratory settings. In addition, it has a relatively low solubility in water, and thus it may be difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% research. One potential area of research is the development of novel synthetic methods for the synthesis of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95%. Another potential area of research is the development of new pharmaceuticals based on 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95%. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95%. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95%.

Synthesis Methods

The synthesis of 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% is a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with acetic anhydride in the presence of pyridine. This reaction yields 4-(3-acetylaminophenyl)-2-chlorobenzoic acid. In the second step, the compound is reacted with sodium hydroxide and ethylenediamine to obtain 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95%.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various pharmaceuticals, such as antipsychotics and analgesics. It has also been used in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. In addition, 4-(3-Acetylaminophenyl)-2-chlorobenzoic acid, 95% has been used in the synthesis of other compounds, such as polymers, surfactants, and emulsifiers.

properties

IUPAC Name

4-(3-acetamidophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9(18)17-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(16)8-11/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUYQLWGTAHBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690626
Record name 3'-Acetamido-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-73-3
Record name 3'-Acetamido-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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